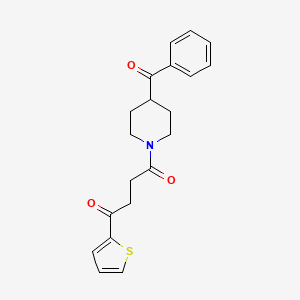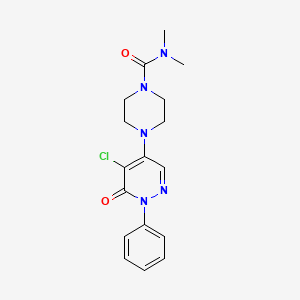![molecular formula C19H20ClFN2O B7546503 N-[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]benzamide](/img/structure/B7546503.png)
N-[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]benzamide, also known as CFM-2, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience. CFM-2 is a potent and selective antagonist of the sigma-1 receptor, a protein that is involved in several cellular processes, including ion channel regulation, calcium signaling, and cellular differentiation.
Mechanism of Action
N-[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]benzamide exerts its effects by selectively binding to the sigma-1 receptor, a protein that is located in the endoplasmic reticulum and plasma membrane of cells. The sigma-1 receptor is involved in several cellular processes, including ion channel regulation, calcium signaling, and cellular differentiation. By binding to the sigma-1 receptor, this compound can modulate these processes, leading to a wide range of physiological and biochemical effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the modulation of ion channels, the regulation of calcium signaling, and the induction of cellular differentiation. This compound has also been shown to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
N-[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]benzamide has several advantages as a research tool, including its high potency and selectivity for the sigma-1 receptor. However, there are also several limitations to its use, including its potential for off-target effects and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for research on N-[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]benzamide, including the development of more potent and selective sigma-1 receptor antagonists, the investigation of the role of the sigma-1 receptor in various diseases, and the exploration of the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases and cancer. Additionally, further research is needed to elucidate the precise mechanisms underlying the biochemical and physiological effects of this compound.
Synthesis Methods
N-[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]benzamide can be synthesized using a multi-step process that involves the reaction of 2-chloro-6-fluorobenzyl chloride with piperidine followed by the reaction of the resulting intermediate with benzamide. The final product is obtained after purification using column chromatography and recrystallization.
Scientific Research Applications
N-[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]benzamide has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, this compound has been shown to have potential therapeutic effects in the treatment of several diseases, including cancer, Alzheimer's disease, and neuropathic pain. In neuroscience, this compound has been used as a tool to study the role of the sigma-1 receptor in various cellular processes, including neuronal signaling, synaptic plasticity, and neuroprotection.
properties
IUPAC Name |
N-[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O/c20-17-7-4-8-18(21)16(17)13-23-11-9-15(10-12-23)22-19(24)14-5-2-1-3-6-14/h1-8,15H,9-13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEAHKXHSUQCHCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-benzodioxol-5-ylmethyl)-2-[7-(3-methoxyphenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B7546431.png)

![[4-(4-Hydroxyphenyl)piperidin-1-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B7546444.png)
![1-[2-(Furan-2-yl)azepan-1-yl]prop-2-en-1-one](/img/structure/B7546461.png)
![[1-(1,5-Dimethylpyrazole-4-carbonyl)piperidin-4-yl]-piperidin-1-ylmethanone](/img/structure/B7546463.png)
![2-[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7546469.png)
![N-butyl-N-methyl-2-[3-(pyridin-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-en-8-yl]acetamide](/img/structure/B7546480.png)

![2-[methyl-[(2-methylphenyl)methyl]amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546497.png)

![N-[(2S)-2-hydroxypropyl]-N'-phenylurea](/img/structure/B7546522.png)
![2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-(3-ethynylphenyl)acetamide](/img/structure/B7546530.png)
![4-Methyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)disulfanyl]-6-phenylpyrimidine](/img/structure/B7546539.png)